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Compound of Interest

Compound Name: Dimethyl undecanedioate

Cat. No.: B1581578

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
Dimethyl undecanedioate (CAS No: 4567-98-0), a saturated long-chain dicarboxylic acid
methyl ester. The information presented herein is essential for the characterization and quality
control of this compound in research and development settings. This document details its
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along
with standardized experimental protocols and visual representations of analytical workflows
and fragmentation pathways.

Spectroscopic Data

The following sections summarize the quantitative spectroscopic data for Dimethyl
undecanedioate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic
molecules.[1] The following tables present the predicted *H and 3C NMR chemical shifts for
Dimethyl undecanedioate. These predictions are based on computational models and provide
expected values for spectra recorded in deuterated chloroform (CDCIs).

Table 1: Predicted *H NMR Spectroscopic Data for Dimethyl undecanedioate
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
3.67 Singlet 6H -OCHs
2.30 Triplet 4H -CH2-COO-
1.62 Multiplet 4H -CH2-CH2-COO-
1.29 Multiplet 10H -(CH2)s-

Table 2: Predicted 13C NMR Spectroscopic Data for Dimethyl undecanedioate

Chemical Shift (8) ppm Assighment
174.3 C=0

51.4 -OCHs

34.1 -CH2-COO-
29.2 -(CH2)s-

24.9 -CH2-CH2-COO-

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.[2] The spectrum of Dimethyl undecanedioate is
characterized by the strong absorptions typical of a long-chain aliphatic ester.

Table 3: Characteristic IR Absorption Bands for Dimethyl undecanedioate
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Wavenumber (cm~?) Intensity Assignment

2925, 2855 Strong C-H stretching (alkane)
1740 Strong C=0 stretching (ester)
1465 Medium C-H bending (methylene)
1170 Strong C-O stretching (ester)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound, aiding in its identification and structural analysis.[3] For Dimethyl
undecanedioate (Molecular Formula: C13H2404, Molecular Weight: 244.33 g/mol ), the
electron ionization (El) mass spectrum is expected to show the molecular ion peak and several

characteristic fragment ions.

Table 4: Key Mass Spectrometry Data for Dimethyl undecanedioate

miz Relative Intensity Assighment

244 Low [M]* (Molecular lon)
213 Moderate [M - OCHs]*

185 Moderate [M - COOCHs]*
143 Moderate [CH300C(CHz)4]*
87 High [CH3OO0C(CH2)2]*

McLafferty rearrangement

74 Base Peak
product: [CH3OC(OH)=CHz]*

Experimental Protocols

The following protocols outline the general procedures for acquiring the spectroscopic data
presented above.
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NMR Spectroscopy

Sample Preparation:

» Weigh approximately 10-20 mg of Dimethyl undecanedioate for *H NMR and 50-100 mg for
13C NMR.

 Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs)
containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

» Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
e Spectrometer: 400 MHz (or higher) NMR Spectrometer.
e 'H NMR Parameters:

o Pulse sequence: Standard 90° pulse.

o Spectral width: -2 to 12 ppm.

o Acquisition time: 2-4 seconds.

o Relaxation delay: 1-2 seconds.

o Number of scans: 16-64.
e 13C NMR Parameters:

o Pulse sequence: Proton-decoupled.

[e]

Spectral width: 0 to 220 ppm.

[e]

Acquisition time: 1-2 seconds.

o

Relaxation delay: 2-5 seconds.

Number of scans: 1024 or more.

[¢]
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Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Perform baseline correction.

Reference the spectrum to the TMS signal at 0.00 ppm.

For *H NMR, integrate the signals to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Sample Preparation:

o Neat (Liquid/Melt): If the sample is a liquid or a low-melting solid, a thin film can be prepared
between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

o KBr Pellet (Solid): Grind a small amount of the solid sample with anhydrous KBr powder and
press into a thin, transparent pellet.

Instrumentation and Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

Spectral range: 4000-400 cm~1.

Resolution: 4 cmm—1.

Number of scans: 16-32.

Mode: Transmittance.

Data Processing:

e Acquire a background spectrum of the empty sample holder (or pure KBr pellet).

e Acquire the sample spectrum.
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e The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

o Prepare a dilute solution of Dimethyl undecanedioate (e.g., 1 mg/mL) in a volatile organic
solvent such as hexane or ethyl acetate.

Instrumentation and Parameters:
e Gas Chromatograph:

o Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms), 30 m x
0.25 mm ID x 0.25 pum film thickness.

o Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

o Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to
280 °C and hold for 5 minutes.

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.
e Mass Spectrometer:

o lonization Mode: Electron lonization (El) at 70 eV.

[¢]

Mass Range: m/z 40-500.

[¢]

Scan Speed: 2 scans/second.

[e]

lon Source Temperature: 230 °C.

o

Quadrupole Temperature: 150 °C.
Data Processing:

e The total ion chromatogram (TIC) will show the retention time of Dimethyl undecanedioate.
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¢ The mass spectrum corresponding to the chromatographic peak is extracted and analyzed
for the molecular ion and fragment ions.

+ Comparison with a mass spectral library (e.g., NIST) can aid in identification.

Visualizations

The following diagrams illustrate key logical and experimental workflows relevant to the
spectroscopic analysis of Dimethyl undecanedioate.
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Caption: Workflow for Spectroscopic Analysis.
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Caption: MS Fragmentation of Dimethyl undecanedioate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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